molecular formula C11H8FNO3 B6248222 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid CAS No. 1565780-80-4

8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid

Cat. No.: B6248222
CAS No.: 1565780-80-4
M. Wt: 221.2
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol has been reported . Another method involves the use of nano ZnO as a catalyst under solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts, such as organoboron reagents in Suzuki–Miyaura coupling, is preferred due to their mild and functional group tolerant reaction conditions .

Chemical Reactions Analysis

Types of Reactions

8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .

Mechanism of Action

The mechanism of action of 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms and cancer cells . Additionally, it can intercalate into DNA, preventing replication and transcription .

Properties

CAS No.

1565780-80-4

Molecular Formula

C11H8FNO3

Molecular Weight

221.2

Purity

95

Origin of Product

United States

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